
6-Bromopteridin-4(3H)-one
Overview
Description
6-Bromopteridin-4(3H)-one is a useful research compound. Its molecular formula is C6H3BrN4O and its molecular weight is 227.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Bromopteridin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its bromine substitution at the 6-position of the pteridinone ring. The molecular formula is CHBrNO, and it exhibits unique properties that contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. A comprehensive evaluation indicated that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0048 mg/mL |
Escherichia coli | 0.0195 mg/mL |
Pseudomonas aeruginosa | 0.0098 mg/mL |
These findings suggest that this compound could serve as a promising candidate for the development of new antimicrobial agents .
Antiviral Activity
In addition to its antibacterial properties, this compound has demonstrated antiviral activity. In vitro assays have shown that it effectively inhibits viral replication in cell cultures, particularly against HIV-1, with an IC value in the low micromolar range. This suggests a potential role in antiviral therapeutics .
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that it may act as an inhibitor of specific enzymes involved in pathogen metabolism or replication processes. Further research is required to elucidate the precise biochemical pathways affected by this compound .
Study 1: Antibacterial Efficacy
A study conducted on synthesized derivatives of pteridinones, including this compound, revealed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was noted for its low cytotoxicity and high selectivity index, making it a candidate for further development as an antibiotic .
Study 2: Antiviral Properties
In another investigation focusing on the antiviral properties of halogenated pteridinones, this compound was found to inhibit HIV-1 replication effectively. The study reported an IC value comparable to existing antiviral agents, suggesting that this compound could be developed into a novel antiviral therapy .
Properties
IUPAC Name |
6-bromo-3H-pteridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O/c7-3-1-8-5-4(11-3)6(12)10-2-9-5/h1-2H,(H,8,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAASAUPOXFKTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC=NC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742626 | |
Record name | 6-Bromopteridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192150-15-4 | |
Record name | 6-Bromopteridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromopteridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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